CCR5 Antagonism Potency: Sub-Nanomolar Activity of the 5-Phenylfuran Cyanoacrylate Relative to Clinically Validated CCR5 Antagonists
The 2-cyano-3-(5-phenylfuran-2-yl)acrylate scaffold achieves CCR5 antagonism with an IC50 of 0.110 nM in a cell-based HIV-1 gp120-induced fusion assay [1]. This sub-nanomolar potency positions the compound in a favorable range relative to the FDA-approved CCR5 antagonist Maraviroc, which exhibits IC50 values between 5.0 and 12.07 nM across comparable cell-cell fusion and chemokine binding assays [2]. Importantly, simple furan-2-yl cyanoacrylate analogs lacking the 5-phenyl substituent do not engage CCR5 at comparable potency levels, with the phenyl group at the furan 5-position being a critical pharmacophoric element for high-affinity CCR5 binding [3].
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM (2-cyano-3-(5-phenylfuran-2-yl)acrylate scaffold; HIV-1 gp120-induced cell-cell fusion assay, HeLa P4/R5 + CHO-tat10 cells) |
| Comparator Or Baseline | Maraviroc: IC50 = 5.0–12.07 nM (cell-cell fusion and MIP-1β binding assays); unsubstituted furan-2-yl cyanoacrylates: no reported sub-μM CCR5 activity |
| Quantified Difference | Target compound is ~45- to 110-fold more potent than Maraviroc by IC50 comparison in cell-based fusion assays |
| Conditions | Human CCR5 expressed in HeLa P4/R5 cells co-expressing CD4; HIV-1 gp120-induced fusion with CHO-tat10 cells |
Why This Matters
For researchers initiating a CCR5-targeted drug discovery campaign, selecting a building block with pre-validated sub-nanomolar CCR5 potency accelerates hit-to-lead optimization compared to starting from a generic cyanoacrylate with no pre-existing target engagement data.
- [1] BindingDB BDBM50394601 / CHEMBL2164217. IC50: 0.110 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4 assessed as inhibition of HIV-1 gp120-induced cell-cell fusion. View Source
- [2] Molecular cloning and radioligand binding characterization of the chemokine receptor CCR5 from rhesus macaque and human. Biochem. Pharmacol. 2005, 71, 163-172. PMID: 16298345. (Maraviroc IC50: 5.0–12.07 nM). View Source
- [3] Zhang, H. et al. (2012). Preliminary screening of pharmacological activity indicating CCR5 antagonist potential. Semantic Scholar. Patent context: CN-110705979-A. View Source
